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Compound of Interest

Compound Name: JP-153

Cat. No.: B11934191

Welcome to the technical support center for JP-153, a novel small molecule inhibitor of the Src-
FAK-Paxillin signaling complex. This resource is designed for researchers, scientists, and drug
development professionals to address common challenges encountered during preclinical
development, with a specific focus on improving the in vivo stability of JP-153.

Frequently Asked Questions (FAQSs)

Q1: What is JP-153 and what are its key structural features?

JP-153 is a small molecule inhibitor with the chemical name 4-(3,4,5-trimethoxyphenyl)-1,4-
dihydro-2H-naphtho[1,2-d][1][2]oxazin-2-one. Its molecular formula is C21H19NO5. Key
structural features that may influence its in vivo stability include:

e Trimethoxyphenyl (TMP) moiety: This group is common in tubulin inhibitors and other
pharmacologically active compounds. The methoxy groups can be susceptible to O-
demethylation by cytochrome P450 (CYP) enzymes.

o Naphtho-oxazinone core: This heterocyclic scaffold forms the backbone of the molecule. The
naphthalene ring system can be a site for oxidative metabolism.

o Lactam and ether linkages: These functional groups within the oxazinone ring could be
subject to hydrolysis, although they are generally stable.
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Q2: My in vivo experiments with JP-153 are showing lower than expected efficacy. Could this
be related to poor stability?

Yes, suboptimal in vivo efficacy despite good in vitro potency is a classic indicator of poor
pharmacokinetic properties, including low stability. Rapid metabolism and clearance can
prevent the compound from reaching its target tissue at a sufficient concentration and for an
adequate duration. It is crucial to assess the in vivo stability and pharmacokinetic profile of JP-
153 to understand its exposure levels.

Q3: What are the likely metabolic liabilities of JP-1537?
Based on its chemical structure, the primary metabolic liabilities of JP-153 are likely:

o Oxidative metabolism: Cytochrome P450 enzymes in the liver are the major contributors to
the metabolism of many small molecule drugs.

o O-demethylation: The three methoxy groups on the phenyl ring are potential sites for
enzymatic removal of the methyl group, leading to the formation of less active or inactive
hydroxylated metabolites.

o Aromatic hydroxylation: The naphthalene ring system can be oxidized to form
hydroxylated metabolites.

o Conjugation: The resulting hydroxylated metabolites can be further modified by phase Il
metabolizing enzymes through glucuronidation or sulfation, which increases their water
solubility and facilitates their excretion.

Troubleshooting Guide: Improving In Vivo Stability
Issue: Rapid clearance and low exposure of JP-153 in pharmacokinetic studies.

This is a common challenge in drug development. The following troubleshooting steps can help
identify the cause and guide strategies for improvement.

Step 1: In Vitro Metabolic Stability Assessment

The first step is to determine the metabolic stability of JP-153 in a controlled in vitro
environment. This will help to confirm if metabolism is the primary reason for poor in vivo
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stability.

e Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP
enzymes, to assess the rate of metabolism.

¢ Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more
comprehensive picture of metabolism, including both phase | and phase Il enzymes.

Step 2: Metabolite Identification

Once it is established that JP-153 is metabolized, the next critical step is to identify the specific
metabolites. This information will pinpoint the "metabolic soft spots" on the molecule.

e LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a powerful
technique to separate and identify metabolites from in vitro stability assays or in vivo
samples (plasma, urine, feces).

Step 3: Strategies for Improvement

Based on the identified metabolic liabilities, several strategies can be employed to enhance the
in vivo stability of JP-153.

Strategy 1: Structural Modification

This approach involves chemically modifying the JP-153 molecule to block or slow down the
metabolic process.

o Deuteration: Replacing hydrogen atoms with their heavier isotope, deuterium, at
metabolically active sites (e.g., on the methoxy groups) can slow down the rate of CYP-
mediated metabolism due to the kinetic isotope effect.

» Scaffold Hopping/Functional Group Modification:

o If O-demethylation is the primary metabolic route, consider replacing one or more methoxy
groups with other electron-withdrawing groups that are less prone to metabolism, such as
fluoro or trifluoromethyl groups.
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o If aromatic hydroxylation on the naphthalene ring is a major issue, introducing an electron-
withdrawing group to the ring can decrease its susceptibility to oxidation.

Strategy 2: Formulation Approaches

Optimizing the drug formulation can protect JP-153 from premature metabolism and improve its
pharmacokinetic profile.

o Encapsulation: Using drug delivery systems like liposomes or nanopatrticles can shield the
drug from metabolic enzymes and control its release.

e Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in vivo.
This strategy can be used to mask metabolically labile functional groups.

Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of JP-153 by liver microsomes.

Materials:

JP-153 stock solution (e.g., 10 mM in DMSO)

Liver microsomes (human, rat, or mouse)

NADPH regenerating system (e.g., G6P, GGPDH, NADP+)

Phosphate buffer (e.g., 100 mM, pH 7.4)

Acetonitrile with an internal standard (for quenching and analysis)

96-well plates

Incubator/shaker (37°C)

Procedure:
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Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well
plate.

Pre-warm the plate to 37°C.
Add JP-153 to the reaction mixture to a final concentration of 1 yuM.
Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold
acetonitrile containing an internal standard.

Centrifuge the plate to pellet the precipitated protein.
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of JP-153.

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of JP-153 in vivo.

Materials:

JP-153 formulation for dosing (e.g., in a solution or suspension)
Rodents (e.g., mice or rats)

Dosing equipment (e.g., oral gavage needles, syringes)

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
Centrifuge

Freezer (-80°C)

Procedure:

Acclimatize animals for at least one week before the study.
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o Administer JP-153 to a group of animals via the desired route (e.g., oral gavage or
intravenous injection).

o At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood
samples.

e Process the blood to obtain plasma by centrifugation.
o Store plasma samples at -80°C until analysis.

o Extract JP-153 from the plasma samples and quantify its concentration using a validated LC-
MS/MS method.

o Use the concentration-time data to calculate key pharmacokinetic parameters such as
Cmax, Tmax, AUC, and half-life.

Data Presentation

Table 1: In Vitro Metabolic Stability of JP-153 in Liver Microsomes

. ] . Intrinsic Clearance (CLint,
Species Half-life (t1/2, min)

pL/min/mg)
Human Data to be filled Data to be filled
Rat Data to be filled Data to be filled
Mouse Data to be filled Data to be filled

Table 2: Pharmacokinetic Parameters of JP-153 in Rats Following Oral Administration

Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Half-life (h)

Data to be filled Data to be filled Data to be filled Data to be filled Data to be filled

Visualizations
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Caption: Signaling pathway inhibited by JP-153.
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Caption: Workflow for improving JP-153 in vivo stability.
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Caption: Logical relationship of stability and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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